molecular formula C9H11NS B14602893 Benzenecarbothioamide, N,2-dimethyl- CAS No. 60253-37-4

Benzenecarbothioamide, N,2-dimethyl-

Cat. No.: B14602893
CAS No.: 60253-37-4
M. Wt: 165.26 g/mol
InChI Key: XKXBNONOHGVRFL-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N,2-dimethyl- is an organic compound with the molecular formula C9H11NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N,2-dimethyl- typically involves the reaction of benzenecarbothioamide with methylating agents. One common method is the reaction of benzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, N,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Benzenecarbothioamide, N,2-dimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N,2-dimethyl- involves its interaction with specific molecular targets. The compound can react with thiol groups in proteins, leading to the formation of stable covalent bonds. This interaction can affect the function of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide: The parent compound without the methyl substitutions.

    N,N-Dimethylthiobenzamide: A similar compound with different substitution patterns.

    Thiobenzamide: Another related compound with a sulfur atom in the amide group.

Uniqueness

Benzenecarbothioamide, N,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

60253-37-4

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N,2-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H11NS/c1-7-5-3-4-6-8(7)9(11)10-2/h3-6H,1-2H3,(H,10,11)

InChI Key

XKXBNONOHGVRFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=S)NC

Origin of Product

United States

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